Ethyl 6-amino-2-iodo-3-methylbenzoate

Description

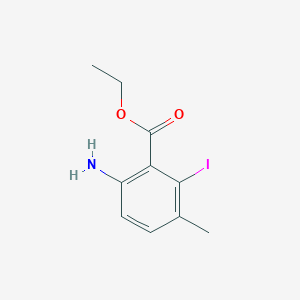

Ethyl 6-amino-2-iodo-3-methylbenzoate is a substituted benzoate ester characterized by an amino group at the 6-position, an iodine atom at the 2-position, and a methyl group at the 3-position of the benzene ring. The ethyl ester moiety at the carboxyl group enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula |

C10H12INO2 |

|---|---|

Molecular Weight |

305.11 g/mol |

IUPAC Name |

ethyl 6-amino-2-iodo-3-methylbenzoate |

InChI |

InChI=1S/C10H12INO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3,12H2,1-2H3 |

InChI Key |

VWXVVFJNCRHHCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1I)C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-amino-3-methylbenzoate Precursors

A patented method describes the preparation of methyl 2-amino-3-methylbenzoate through a novel route starting from 3-methylphthalic anhydride. The key steps include:

- Reaction of 3-methylphthalic anhydride with ammonia to introduce the amino group.

- Oxidative degradation and subsequent purification by column chromatography using petroleum ether and ethyl acetate mixtures.

- The process yields methyl 2-amino-3-methylbenzoate with typical yields around 18-21%.

Key reaction conditions:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ammonia reaction | Room temperature, 1 hour; heating to 50-60 °C to remove excess ammonia | - | Amination of 3-methylphthalic anhydride |

| Oxidative degradation | NaOH solution, cooled to -5 to -7 °C; NaClO addition; reaction warmed gradually to 60-70 °C | - | Controlled oxidation step |

| Extraction and purification | Methanol removal; ethyl acetate extraction; column chromatography (PE:EA = 1:5) | 18-21 | Separation of positional isomers |

This method provides the amino-methylbenzoate scaffold necessary for further iodination.

Selective Iodination at the 2-Position

Iodination of aromatic amines is typically achieved using iodine in the presence of oxidants or catalysts under controlled temperatures. A related halogenation procedure involves:

- Reacting the amino-methylbenzoate derivative with iodine (I2) in a solvent such as methylene dichloride or dimethylformamide.

- Heating the reaction mixture at 35-40 °C for extended periods (e.g., 10 hours) to ensure selective iodination.

- Monitoring the reaction by chromatographic methods (TLC, GC).

This iodination step is crucial to introduce the iodine atom at the 2-position without affecting other substituents.

Esterification to Ethyl Ester

If the starting material is a methyl ester, transesterification can be employed to convert it to the ethyl ester:

- Refluxing the methyl ester with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) for several hours.

- Cooling and purification by filtration and recrystallization.

- Typical yields around 80-90% with high purity (HPLC confirmation).

Alternatively, direct esterification of the corresponding carboxylic acid with ethanol under acidic conditions can be used.

Amino Group Protection/Deprotection (If Needed)

In some synthetic routes, the amino group may be protected during halogenation to prevent side reactions:

- Protection as an acetyl or other amide derivative.

- Subsequent deprotection under acidic or basic conditions after iodination.

This strategy ensures selective functionalization and higher overall yields.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amination | 3-methylphthalic anhydride + NH3, RT to 60 °C | Methyl 2-amino-3-methylbenzoate | 18-21 | Purification by column chromatography |

| 2 | Iodination | I2, methylene dichloride, 35-40 °C, 10 h | 2-iodo-6-amino-3-methylbenzoate derivative | - | Selective halogenation |

| 3 | Transesterification/Esterification | Ethanol, acid catalyst, reflux | Ethyl 6-amino-2-iodo-3-methylbenzoate | 80-90 | Conversion of methyl ester to ethyl ester |

| 4 | Amino protection/deprotection (optional) | Acetylation/deacetylation reagents | Protected intermediates | - | To improve selectivity during iodination |

Research Findings and Analytical Data

- The iodination step is typically monitored by gas chromatography (GC) and thin-layer chromatography (TLC) to confirm completion and selectivity.

- Purity of final products is often confirmed by high-performance liquid chromatography (HPLC) with purity >99%.

- Molecular weight confirmation by mass spectrometry (MS) shows expected [M+H]+ peaks consistent with the molecular formula.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure, showing characteristic chemical shifts for aromatic protons, methyl, ethyl ester, and amino groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-iodo-3-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydrogenated compounds.

Substitution: Hydroxyl, thiol, or alkyl-substituted derivatives.

Scientific Research Applications

Ethyl 6-amino-2-iodo-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2-iodo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and amino group can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

The compound is compared below with structurally related benzoate esters and heterocyclic derivatives, focusing on substituent effects, synthetic routes, and functional diversity.

Structural Analogues in Ethyl Benzoate Derivatives

a. Pyridazine- and Isoxazole-Substituted Analogues (I-6230, I-6232, I-6273, etc.)

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share the ethyl benzoate core but differ in their substituents. In contrast, Ethyl 6-amino-2-iodo-3-methylbenzoate lacks a heterocyclic appendage but includes a halogen (iodine) and amino group, which may favor electrophilic substitution or coordination chemistry .

b. Sulfonylurea-Based Pesticides (Metsulfuron Methyl Ester, Ethametsulfuron Methyl Ester)

Methyl benzoate derivatives like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) incorporate sulfonylurea and triazine moieties, enabling herbicidal activity through acetolactate synthase inhibition. The absence of sulfonylurea and triazine groups in this compound limits its pesticidal utility but highlights its distinct reactivity profile, favoring aromatic substitution over enzyme inhibition .

Heterocyclic Derivatives with Trifluoromethyl Groups

Benzothiazole acetamides such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () share a benzoate-related core but replace the ester with an acetamide group. The trifluoromethyl group in these compounds enhances metabolic stability and bioavailability, a feature absent in this compound. However, the iodine atom in the latter may offer advantages in radioimaging or as a leaving group in cross-coupling reactions .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents/Functional Groups | Key Applications |

|---|---|---|---|

| This compound | Benzoate ester | 6-amino, 2-iodo, 3-methyl | Synthetic intermediate, halogen chemistry |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Benzoate ester | Pyridazine, phenethylamino | Kinase inhibition, antimicrobial research |

| Metsulfuron methyl ester | Sulfonylurea-benzoate | Triazine, sulfonylurea | Herbicide (ALS inhibitor) |

| N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide | Benzothiazole-acetamide | Trifluoromethyl, acetamide | Pharmaceutical lead optimization |

Q & A

Q. What are the standard synthetic routes for Ethyl 6-amino-2-iodo-3-methylbenzoate, and what critical parameters affect yield?

Synthesis typically involves multi-step protocols:

- Step 1: Amination and esterification of precursor benzoic acid derivatives.

- Step 2: Regioselective iodination using iodine sources (e.g., NIS) under acidic or catalytic conditions.

- Step 3: Methylation at the 3-position via alkylation or Friedel-Crafts reactions.

Q. Critical parameters :

- Temperature control (e.g., iodination at 0–5°C minimizes side reactions).

- Catalyst selection (e.g., Pd catalysts for coupling steps).

- Purification : Column chromatography or recrystallization to isolate intermediates.

Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of iodine reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Analyze aromatic protons (e.g., meta-substitution patterns at δ 6.8–7.2 ppm) and ester carbonyl signals (δ ~165–170 ppm). The iodine substituent deshields adjacent protons.

- IR Spectroscopy : Confirm the amino group (N-H stretches at ~3300–3500 cm⁻¹) and ester carbonyl (C=O at ~1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns (iodine has a distinct isotopic signature).

- X-ray crystallography (if crystalline): Resolve regiochemistry of substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Comparative assay design : Use standardized cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize results.

- Metabolic stability testing : Assess degradation in vitro (e.g., liver microsomes) to rule out false negatives.

- Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in synthesis .

Q. What strategies optimize regioselective iodination in the synthesis of this compound?

- Directing groups : Use -NH₂ or -COOEt groups to steer iodination to the ortho/para positions.

- Electrophilic iodination : Employ I₂/HNO₃ or N-iodosuccinimide (NIS) with Lewis acids (e.g., FeCl₃) to enhance selectivity.

- Protection/deprotection : Temporarily block the amino group to prevent undesired side reactions during iodination .

Q. How does the electronic environment of the benzene ring influence reactivity in cross-coupling reactions?

- Electron-donating groups (-NH₂, -CH₃) activate the ring toward electrophilic substitution but may deactivate it toward nucleophilic attacks.

- Iodine substituent : Acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the methyl group at the 3-position may slow coupling rates.

- DFT calculations : Model charge distribution to predict reactivity hotspots .

Methodological and Analytical Considerations

Q. What statistical approaches validate the reproducibility of synthesis protocols?

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading).

- Control charts : Track yield and purity across batches to identify outliers.

- Principal Component Analysis (PCA) : Correlate spectral data (e.g., NMR shifts) with reaction conditions .

Q. What in vitro assays evaluate enzyme inhibitory potential, and how should controls be designed?

- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) or colorimetric assays (e.g., MTT for oxidoreductases).

- Controls :

- Positive control: Known inhibitor (e.g., staurosporine for kinases).

- Negative control: DMSO vehicle or inactive analog.

- Blank: Substrate + buffer to assess non-enzymatic degradation.

- Dose-response curves : Use nonlinear regression to calculate potency .

Stability and Degradation Monitoring

Q. What are key stability considerations for storing this compound?

- Storage : Protect from light (iodine is photosensitive) at -20°C under inert atmosphere (N₂/Ar).

- Degradation monitoring :

- HPLC : Track new peaks indicating hydrolysis (ester to carboxylic acid) or deiodination.

- TLC : Use iodine vapor staining to detect loss of the iodine substituent.

- Accelerated stability studies : Expose samples to 40°C/75% RH to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.